3-Benzyl-6-bromo-2-methoxyquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-benzyl-6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470319 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-69-3 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline (B57606) derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of high-purity active pharmaceutical ingredients, most notably the diarylquinoline antimycobacterial drug, Bedaquiline.[1][2][][4] Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), making the study and synthesis of its precursors, such as this compound, a critical area of research.[2] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this key intermediate.
Chemical and Physical Properties
This compound is a white to off-white solid crystalline powder.[1][2][5] It is soluble in organic solvents like chloroform, methanol (B129727), and ethanol.[1][5] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄BrNO | [5][6][7] |
| Molecular Weight | 328.20 g/mol | [5][6][7] |
| CAS Number | 654655-69-3 | [1][5][6] |
| Melting Point | 82-83°C | [1][2] |
| 87-89°C | [8] | |
| 148-150°C | [5] | |
| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [1][2] |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.45 ± 0.50 | [1][2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [1][5] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860).[1][9]
Experimental Protocol
Materials:
-
3-Benzyl-6-bromo-2-chloroquinoline
-
Anhydrous Methanol
-
Sodium Methoxide solution (prepared from sodium metal and anhydrous methanol) or commercial sodium methoxide
-
Magnesium Sulfate (MgSO₄)
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 3-benzyl-6-bromo-2-chloroquinoline (e.g., 21.5 g, 0.065 mol) in anhydrous methanol (e.g., 200 mL).[10]
-
To the stirred solution, add a solution of sodium methoxide in methanol (e.g., prepared from 12 g, 0.522 mol of sodium in 200 mL of anhydrous methanol).[10]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with continuous stirring.[1][10]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice water (e.g., 1000 mL).[10]
-
Extract the aqueous mixture with dichloromethane (e.g., 3 x 100 mL).[10]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[10]
-
Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.[10]
-
The crude product can be further purified by recrystallization from a suitable solvent such as anhydrous methanol or diethyl ether to obtain this compound as white, needle-like crystals.[1]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Role in Bedaquiline Synthesis
This compound is a pivotal intermediate in the multi-step synthesis of Bedaquiline. The structural features of this molecule are essential for the subsequent chemical transformations that lead to the final drug substance.
Bedaquiline Synthesis Pathway
Caption: Role of this compound in the Bedaquiline synthesis pathway.
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry (MS).[10][11] Single-crystal X-ray diffraction has also been used to determine its precise three-dimensional structure.[10][11]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][8] It may also cause respiratory irritation (H335).[5][8] When handling this compound, appropriate personal protective equipment, such as gloves, protective clothing, and eye/face protection, should be worn.[8] It should be used in a well-ventilated area, and dust generation should be avoided.[8] Store the compound in a tightly sealed container in a cool, dry place, protected from moisture and light.[5]
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of the anti-tuberculosis drug Bedaquiline. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and drug development professionals working in this area. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this compound in research and development.
References
- 1. This compound | 654655-69-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 4. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 6. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. aksci.com [aksci.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in pharmaceutical synthesis.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound. Its structure features a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 2-position, a benzyl (B1604629) group at the 3-position, and a bromine atom at the 6-position. At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 654655-69-3 | |
| Molecular Formula | C₁₇H₁₄BrNO | |
| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
| InChI | InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |
| InChIKey | WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
Physicochemical and Crystallographic Data
The physical and chemical properties of the compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.21 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 82-83 °C | |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.45 ± 0.50 | |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | |
| logP (Predicted) | 5.1 |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |
Table 3: Single Crystal X-ray Diffraction Data
| Parameter | Value | Source |
|---|---|---|
| COD Number | 2022267 | |
| Space Group | P 2₁ 2₁ 2₁ | |
| Cell Length a | 4.3606 Å | |
| Cell Length b | 10.820 Å | |
| Cell Length c | 29.886 Å | |
| Cell Angle α | 90° | |
| Cell Angle β | 90° |
| Cell Angle γ | 90° | |
Spectroscopic Characterization
The structure of this compound has been confirmed through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Note: While literature confirms that spectroscopic analyses were performed, specific peak data (chemical shifts, vibrational frequencies) are not available in the cited abstracts. Access to the full-text publications is required for this quantitative data.
Table 4: ¹H NMR Spectroscopic Data
| Data Point | Value |
|---|
| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |
Table 5: ¹³C NMR Spectroscopic Data
| Data Point | Value |
|---|
| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |
Table 6: FT-IR Spectroscopic Data
| Data Point | Value |
|---|
| Vibrational Frequencies (cm⁻¹) | Data not publicly available in searched literature. |
Table 7: Mass Spectrometry Data
| Data Point | Value |
|---|
| Mass-to-Charge Ratio (m/z) | Data not publicly available in searched literature. |
Experimental Protocol: Synthesis
The primary synthesis route for this compound involves a nucleophilic substitution reaction starting from 3-benzyl-6-bromo-2-chloroquinoline (B1442986).
Materials and Reagents
-
3-Benzyl-6-bromo-2-chloroquinoline
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium Methoxide (B1231860) (NaOMe) or Sodium metal (Na)
-
Magnesium Sulfate (B86663) (MgSO₄)
-
Ice
Step-by-Step Procedure
-
Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by either dissolving commercial sodium methoxide in anhydrous methanol or by carefully reacting sodium metal (12 g, 0.522 mol) with anhydrous methanol (200 mL).
-
Reaction Setup: In a reaction vessel (e.g., a 1000 mL single-mouth bottle), add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).
-
Addition of Base: Add the prepared sodium methoxide solution to the stirred suspension of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.
-
Work-up and Extraction: After cooling, pour the resulting brown solution into 1000 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product as white, needle-like crystals.
An In-depth Technical Guide to the Physical Properties of 3-Benzyl-6-bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline.[1][2][3]
Core Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₄BrNO | [4][5][6][7] |
| Molecular Weight | 328.20 g/mol | [3][4][8] |
| Appearance | White to off-white solid | [1][2][3] |
| Melting Point | 82-89°C | [1][2][3][4] |
| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [1][2][3] |
| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [1][2][9] |
| pKa (Predicted) | 2.45 ± 0.50 | [1][2][9] |
| Solubility | Slightly soluble in Chloroform and Methanol.[2][3][9] Low solubility in water. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.[2][10]
Detailed Protocol:
-
3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) is dissolved in 100 mL of anhydrous methanol.[2]
-
A 15% methanolic solution of sodium methanolate (108 g) is added to the mixture.[2]
-
The reaction mixture is stirred and refluxed overnight.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
To induce precipitation of the product, the mixture is stored at -20°C overnight.[2]
-
The resulting precipitate, crude this compound, appears as white needle-like crystals.[2]
-
The solid product is isolated by filtration, washed with water, and then air-dried.[2]
-
This process yields 19 g (a 96% yield) of the target compound as a white solid.[2]
While specific experimental protocols for determining the physical properties listed in the table are not detailed in the available literature, standard laboratory techniques such as capillary melting point apparatus for the melting point and gas chromatography for the boiling point are typically employed.
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow from reactants to the final product.
Logical Relationship to Bedaquiline
This diagram shows the role of this compound as a key intermediate in the production of the antitubercular drug Bedaquiline.
Caption: Logical flow from intermediate to therapeutic application.
References
- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 654655-69-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 3-Benzyl-6-bromo-2-methoxyquinoline: Solubility, Physicochemical Properties, and Synthetic Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, physicochemical properties, and key synthetic applications of 3-Benzyl-6-bromo-2-methoxyquinoline. The information is curated for professionals in the fields of chemical research and drug development.
Physicochemical and Solubility Profile
This compound is a quinoline (B57606) derivative that serves as a crucial intermediate in the synthesis of other complex molecules.[1] It is an organohalogen and nitrogen-containing heterocyclic organic compound that exists as a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄BrNO | [3] |
| Molecular Weight | ~328.2 g/mol | [3] |
| Melting Point | 82-83°C or 87-89°C | [4][5] |
| Appearance | White to light yellow crystalline powder/solid | [2] |
| pKa (Predicted) | 2.45 ± 0.50 | [2] |
Data Presentation: Qualitative Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Low solubility, likely insoluble | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble (Slightly) | [4][6][7] |
| Methanol | Slightly Soluble | [4][6][7] |
| Ethanol | May have some solubility | |
| Ether | May have some solubility |
Role in the Synthesis of Bedaquiline (B32110)
This compound is a key reactant in the preparation of Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis.[4][8] Bedaquiline functions by inhibiting the proton pump of mycobacterial ATP synthase.[9][10] The synthesis of Bedaquiline involves the reaction of this compound with another intermediate.[9][11]
Caption: Synthesis of Bedaquiline from key intermediates.
Experimental Protocols: Solubility Determination
While specific quantitative data for this compound is unavailable, a generalized experimental protocol for determining the solubility of quinoline derivatives can be established. The following protocol is based on the standard shake-flask method, which is a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of a quinoline derivative in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, acetonitrile, chloroform, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 654655-69-3 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. This compound | 654655-69-3 [amp.chemicalbook.com]
- 7. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]
- 8. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
Biological Activity of 3-Benzyl-6-bromo-2-methoxyquinoline: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – While the quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents, a comprehensive review of publicly available scientific literature reveals that the biological activity of the specific compound 3-Benzyl-6-bromo-2-methoxyquinoline remains largely unexplored beyond its established role as a crucial intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This technical guide addresses the current state of knowledge regarding this compound, highlighting the absence of in-depth studies on its direct biological effects.
Introduction and Physicochemical Properties
This compound is a quinoline derivative with the chemical formula C₁₇H₁₄BrNO.[1] Its structure is characterized by a quinoline core substituted with a benzyl (B1604629) group at the 3-position, a bromine atom at the 6-position, and a methoxy (B1213986) group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 654655-69-3 | [1] |
| Molecular Formula | C₁₇H₁₄BrNO | [1] |
| Molecular Weight | 328.20 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 82-83 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |
Primary Application: Intermediate in Bedaquiline Synthesis
The predominant mention of this compound in scientific and patent literature is in the context of its role as a key precursor in the manufacturing of Bedaquiline.[2][3] Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).
The synthesis of Bedaquiline involves a multi-step process where this compound serves as a critical building block. A common synthetic route involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound using sodium methoxide (B1231860) in methanol.[2]
Caption: Synthetic pathway of Bedaquiline from 3-Benzyl-6-bromo-2-chloroquinoline.
Exploration of Potential Biological Activities: A Gap in the Literature
While the quinoline core is known to be a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, there is a notable absence of specific studies on the direct biological effects of this compound itself.[2] Some sources suggest its potential for broader therapeutic applications due to its quinoline structure, but these remain speculative without direct experimental evidence.[2]
A thorough search of prominent scientific databases for in-vitro or in-vivo studies, quantitative data such as IC₅₀ or EC₅₀ values, detailed experimental protocols, or elucidated signaling pathways for this compound did not yield any specific results. The current body of research focuses on its synthesis and its utility as a chemical intermediate.
Future Directions
The lack of data on the biological activity of this compound presents an opportunity for future research. Investigating the potential anticancer, antimicrobial, or other pharmacological properties of this compound could reveal novel therapeutic applications. Such studies would require:
-
In-vitro screening: Testing the compound against various cancer cell lines and microbial strains.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize any observed activity.
Caption: Proposed workflow for investigating the biological activity of this compound.
Conclusion
References
The Crucial Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of Bedaquiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This document outlines the chemical properties, synthesis protocols, and the subsequent conversion of this intermediate to Bedaquiline, supported by quantitative data and process diagrams.
Introduction: The Significance of a Key Intermediate
Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, has made it a critical component in combination therapies. The efficient and scalable synthesis of Bedaquiline is paramount, and at the heart of this synthesis lies the intermediate: this compound. The structural features of this molecule, including the bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position of the quinoline (B57606) core, are crucial for the final drug's efficacy. This guide focuses on the synthesis and utilization of this vital precursor.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄BrNO |
| Molecular Weight | 328.20 g/mol |
| CAS Number | 654655-69-3 |
| Melting Point | 82-83 °C |
| Boiling Point (Predicted) | 420.5 ± 40.0 °C |
| pKa (Predicted) | 2.45 ± 0.50 |
Spectroscopic Data:
While literature confirms the characterization of this compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, specific spectral data is not publicly available in the reviewed search results.
Synthesis of this compound
The primary route for the synthesis of this compound involves the nucleophilic substitution of the chloro group in 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with a
The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has led to the development of a vast array of therapeutic agents. The elucidation of its structure, a fusion of benzene (B151609) and pyridine (B92270) rings, by August Kekulé in 1869, paved the way for synthetic exploration and the subsequent discovery of its wide-ranging pharmacological activities. Substituted quinolines have demonstrated efficacy as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents, with several derivatives becoming indispensable medicines. This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, detailed experimental protocols for their synthesis, a compilation of quantitative biological data, and a visualization of key signaling pathways and experimental workflows.
Historical Milestones in Quinoline Research
The journey of the quinoline nucleus from a coal tar distillate to a privileged scaffold in drug discovery is marked by several key milestones:
-
1834: Friedlieb Ferdinand Runge isolates quinoline from coal tar.
-
1869: August Kekulé proposes the correct bicyclic structure of quinoline.
-
1880: Zdenko Hans Skraup develops the first named reaction for quinoline synthesis, the Skraup synthesis.
-
1882: Paul Friedländer reports the Friedländer synthesis of quinolines.
-
1888: A. Combes describes the Combes synthesis for 2,4-disubstituted quinolines.
-
1908: A. Edinger achieves the first synthesis of a thio-substituted quinoline, 8-mercaptoquinoline.
-
1930s: Chloroquine, a synthetic quinoline derivative, is developed as a highly effective antimalarial drug.
-
1939: R. Gordon Gould and Walter A. Jacobs report the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.
Synthesis of the Quinoline Core: Classical Named Reactions
The construction of the quinoline ring system has been achieved through several robust and versatile synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern on the final molecule.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and sulfuric acid. The reaction can be highly exothermic and requires careful control.
-
Reactants: Aniline (B41778), glycerol, nitrobenzene, concentrated sulfuric acid, and ferrous sulfate (B86663) (to moderate the reaction).
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to the mixture.
-
Slowly add nitrobenzene to the reaction mixture.
-
Heat the mixture gently to initiate the reaction. Once started, the reaction is vigorous and may require cooling.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.
-
Cool the mixture and dilute with water.
-
Remove unreacted nitrobenzene by steam distillation.
-
Make the solution alkaline with sodium hydroxide (B78521) to liberate the quinoline.
-
Isolate the quinoline by steam distillation or extraction with an organic solvent.
-
Purify the crude quinoline by distillation.
-
The Friedländer Synthesis
The Friedländer synthesis provides a route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or a base.
-
Reactants: 2-aminobenzaldehyde (B1207257), a ketone with an α-methylene group (e.g., acetone), and a catalytic amount of a base (e.g., sodium hydroxide) or an acid.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and the ketone in a suitable solvent such as ethanol.
-
Add the catalyst to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting substituted quinoline by recrystallization or column chromatography.
-
The Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
-
Reactants: Aniline, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde), and hydrochloric acid or zinc chloride as a catalyst.
-
Procedure:
-
In a suitable reaction vessel, mix aniline with the acid catalyst.
-
Slowly add crotonaldehyde to the mixture while stirring and cooling to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Cool the mixture, make it alkaline with a base, and then steam distill to isolate the 2-methylquinoline.
-
Purify the product by distillation.
-
The Combes Synthesis
The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.
-
Reactants: Aniline, acetylacetone (B45752) (a β-diketone), and a strong acid catalyst such as concentrated sulfuric acid.
-
Procedure:
-
Mix aniline and acetylacetone and heat the mixture to form the enamine intermediate.
-
Cool the mixture and slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to induce cyclization.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the product.
-
Collect the crude 2,4-dimethylquinoline (B72138) by filtration and purify by recrystallization.
-
The Gould-Jacobs Reaction
This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation.
-
Reactants: Aniline and diethyl ethoxymethylenemalonate (EMME).
-
Procedure:
-
Heat a mixture of aniline and EMME to form the anilinomethylenemalonate intermediate.
-
Heat the intermediate in a high-boiling solvent (e.g., diphenyl ether) to a high temperature (around 250 °C) to effect cyclization.
-
Cool the reaction mixture and collect the precipitated ethyl 4-hydroxyquinoline-3-carboxylate.
-
Hydrolyze the ester with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid.
-
Heat the carboxylic acid to induce decarboxylation, yielding 4-hydroxyquinoline.
-
Quantitative Data on the Biological Activity of Substituted Quinolines
The therapeutic potential of substituted quinolines is vast, with numerous derivatives exhibiting potent activity against a range of diseases. The following tables summarize key quantitative data for selected anticancer and antimicrobial quinoline derivatives.
Table 1: Anticancer Activity of Substituted Quinolines (IC50 Values)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | |
| 2-Arylquinolines | Quinoline 12 | PC3 (Prostate) | 31.37 | |
| 4-Anilinoquinolines | Compound 50 | EGFR | 0.12 | |
| Fluoroquinolones | Reduced FQ 4c | A549 (Lung) | <50 | |
| Fluoroquinolones | NitroFQ 3e | PC3 (Prostate) | <50 | |
| 5,8-Quinolinediones | Compound 8 | HCT116 (Colon) | 0.44 | |
| Quinoline Hybrids | Compound 15 | MCF-7 (Breast) | 15.16 | |
| Quinoline Hybrids | Compound 15 | HepG-2 (Liver) | 18.74 |
Table 2: Antimicrobial Activity of Substituted Quinolines (MIC Values)
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Fluoroquinolones | Compound 7 | S. aureus (MRSA) | 2 | |
| Quinolone Hybrids | Compound 9 | S. aureus | 0.12 | |
| Quinolone Hybrids | Compound 10 | E. coli | 0.12 | |
| Quinolone-based Hybrids | Hybrid 7b | S. aureus | 2 | |
| Quinolone-based Hybrids | Hybrid 7b | M. tuberculosis H37Rv | 10 | |
| Quinolone Derivatives | Compound 4 | C. difficile | 2.0 | |
| Quinolone Derivatives | Compound 6 | C. difficile | 1.0 |
Signaling Pathways and Experimental Workflows
The biological effects of substituted quinolines are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for the rational design of new therapeutic agents.
Key Signaling Pathways Targeted by Substituted Quinolines
Many substituted quinoline derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell growth and survival. Certain 4-anilinoquinoline derivatives are potent inhibitors of EGFR kinase activity.
Methodological & Application
Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-benzyl-6-bromo-2-chloroquinoline
Application Notes: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
Introduction
The synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is a crucial transformation in medicinal and organic chemistry.[1][2][3] This reaction is a nucleophilic aromatic substitution (SNAr), where the chloro group at the C2 position of the quinoline (B57606) ring is displaced by a methoxy (B1213986) group. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 position, facilitating the nucleophilic attack by the methoxide (B1231860) ion.[4]
Applications in Drug Development
This compound and its precursor, 3-benzyl-6-bromo-2-chloroquinoline, are recognized as significant intermediates in the synthesis of complex aryl quinoline compounds.[1][2][3] Notably, 3-benzyl-6-bromo-2-chloroquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that serves as a mycobacterial inhibitor.[5] Bedaquiline is a promising potential drug for the treatment of tuberculosis.[5][6][] The conversion to the 2-methoxy derivative is a key step in the synthetic route towards such therapeutic agents.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of this compound.[1][8][9]
Materials and Reagents:
-
3-Benzyl-6-bromo-2-chloroquinoline
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium metal (Na) or Sodium Methoxide (NaOMe) solution
-
Magnesium Sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask (1000 mL)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by carefully adding sodium metal (12 g, 0.522 mol) to anhydrous methanol (200 mL) under an inert atmosphere.[1] Alternatively, a commercially available solution of sodium methoxide in methanol can be used.[8]
-
Reaction Setup: In a 1000 mL single-neck round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).[1] Stir the suspension.
-
Addition of Sodium Methoxide: To the stirred suspension, add the prepared sodium methoxide solution.[1][9]
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux overnight with continuous stirring.[1][8] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the brown solution into 1000 mL of ice water.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[1][9]
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[1][9] Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a brown solid.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield this compound as white needle-like crystals.[8][9]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₇H₁₁BrClN | 344.63 | 21.5 | 0.065 | 1 |
| Sodium Methoxide | CH₃ONa | 54.02 | 28.2 | 0.522 | ~8 |
| This compound | C₁₇H₁₄BrNO | 328.20[10][11] | - | - | - |
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism showing the formation of the Meisenheimer intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 654655-69-3 [chemicalbook.com]
- 9. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 10. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Detailed experimental protocol for 3-Benzyl-6-bromo-2-methoxyquinoline synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline. This quinoline (B57606) derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Bedaquiline[1][2]. The protocol details a four-step process, commencing from the formation of an amide precursor, followed by cyclization to a chloroquinoline intermediate, and concluding with a nucleophilic substitution to yield the target methoxyquinoline[3][4]. This protocol is based on established and peer-reviewed synthetic methodologies[3].
Overall Reaction Scheme
The synthesis is a three-stage process:
-
Amidation: Reaction of p-bromoaniline with 3-phenylpropionyl chloride to form N-(4-Bromophenyl)-3-phenylpropionamide.
-
Cyclization/Chlorination: Treatment of the amide with a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 3-benzyl-6-bromo-2-chloroquinoline.[3]
-
Methoxylation: Substitution of the chloro group with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol (B129727) to afford the final product, this compound.[1][3]
Experimental Protocols
Part 1: Synthesis of N-(4-Bromophenyl)-3-phenylpropionamide
-
Materials:
-
p-Bromoaniline (21.0 g, 0.12 mol)
-
3-Phenylpropionyl chloride (22.0 g, 0.12 mol)
-
Triethylamine (B128534) (22 mL)
-
Dichloromethane (B109758) (DCM) (200 mL)
-
Ammonia (B1221849) solution
-
Diethyl ether
-
-
Procedure:
-
In a 500 mL single-neck bottle, dissolve p-bromoaniline (21.0 g) in dichloromethane (200 mL) with stirring.[3]
-
Add triethylamine (22 mL) dropwise to the solution.[3]
-
At room temperature, add 3-phenylpropionyl chloride (22.0 g) dropwise.[3]
-
Allow the reaction to stir overnight at room temperature.[3]
-
Pour the reaction mixture into a large beaker and add an appropriate amount of ammonia solution while stirring. A large quantity of white flocculent solid will precipitate.[3]
-
Filter the solid precipitate.
-
Wash the filter cake with a small amount of diethyl ether.[3]
-
Dry the solid to obtain N-(4-Bromophenyl)-3-phenylpropionamide as a white solid (Yield: 34.3 g, 86.4%).[3]
-
Part 2: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Intermediate A)
-
Materials:
-
N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g, 0.11 mol)
-
Phosphorus oxychloride (POCl₃) (71.4 mL)
-
N,N-Dimethylformamide (DMF) (27.2 mL)
-
Ice-salt bath
-
-
Procedure:
-
In a 250 mL two-neck flask placed in an ice-salt bath, add phosphorus oxychloride (71.4 mL).[3]
-
Slowly add DMF (27.2 mL), ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.[3]
-
After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid (Vilsmeier reagent).[3]
-
Add N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g) to the flask.[3]
-
Heat the reaction mixture at 80 °C and allow it to react overnight.[3]
-
The resulting mixture containing the product, 3-Benzyl-6-bromo-2-chloroquinoline, is used directly in the next step.
-
Part 3: Synthesis of this compound (Target Compound B)
-
Materials:
-
3-Benzyl-6-bromo-2-chloroquinoline (Compound A) (21.5 g, 0.065 mol, from Part 2)
-
Sodium metal (12 g, 0.522 mol)
-
Anhydrous methanol (400 mL total)
-
Dichloromethane (DCM) (300 mL)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice water (1000 mL)
-
-
Procedure:
-
Prepare a sodium methoxide solution by carefully dissolving sodium metal (12 g) in anhydrous methanol (200 mL) in a suitable flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
In a 1000 mL single-neck bottle, add 3-Benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[3]
-
Add the freshly prepared sodium methoxide solution to the suspension.[3]
-
Heat the mixture to reflux and maintain the reflux overnight.[3][5]
-
After the reaction is complete, cool the mixture and pour the brown solution into 1000 mL of ice water.[3][5]
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).[3][5]
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[3][5]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.[3]
-
The crude product can be further purified by recrystallization from an appropriate solvent like anhydrous methanol[5].
-
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Mass (g) | Moles (mol) | Product Yield |
| p-Bromoaniline | C₆H₆BrN | 172.02 | 21.0 | 0.12 | - |
| 3-Phenylpropionyl chloride | C₉H₉ClO | 168.62 | 22.0 | 0.12 | - |
| N-(4-Bromophenyl)-3-phenylpropionamide | C₁₅H₁₄BrNO | 304.18 | - | - | 86.4%[3] |
| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₆H₁₁BrClN | 332.63 | 21.5 (crude) | 0.065 | - |
| This compound | C₁₇H₁₄BrNO | 328.20[6][7] | - | - | Not Reported |
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active compounds. The synthesis is a two-step process starting from 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone.
Overview
The synthesis involves the conversion of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the chlorinated intermediate, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), followed by a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the final product, this compound.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline | ||||
| 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone | C₁₆H₁₂BrNO | 314.18 | 100193-23-5 | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Catalyst/Solvent |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Step 2: Synthesis of this compound | ||||
| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₆H₁₁BrClN | 332.62 | 654655-68-2 | Intermediate |
| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 | Nucleophile/Base |
| Anhydrous Methanol | CH₃OH | 32.04 | 67-56-1 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Experimental Protocols
Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
This protocol is adapted from a published synthesis method.[1]
-
In a 250 mL double-necked flask under an ice-salt bath, slowly add 27.2 mL of N,N-Dimethylformamide (DMF) to 71.4 mL of phosphorus oxychloride, ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.
-
After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid.
-
Add 34.3 g (0.11 mol) of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the flask.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
After the reaction is complete, slowly pour the solution into 800 mL of ice water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-benzyl-6-bromo-2-chloroquinoline as a white solid (Yield: 21.5 g, 57.3%).[1]
Characterization Data for 3-Benzyl-6-bromo-2-chloroquinoline:
-
¹H NMR (600 MHz, CDCl₃): δ 7.90 (d, J = 9.1 Hz, 2H; ArH), 7.76 (s, 1H; ArH), 7.70 (s, 1H; ArH), 7.38 (d, J = 7.5 Hz, 2H; ArH), 7.32 (s, 1H; ArH), 7.26 (d, J = 7.4 Hz, 2H; ArH), 4.25 (s, 2H; ArCH₂).[1]
-
¹³C NMR (150 MHz, CDCl₃): δ 151.93, 144.96, 137.58, 137.02, 134.45, 133.39, 129.79, 129.27, 128.89, 128.54, 126.97, 120.92, 39.11.[1]
Step 2: Synthesis of this compound
This protocol is based on established synthetic procedures.[1][2]
-
In a 1000 mL single-necked flask, add 21.5 g (0.065 mol) of 3-benzyl-6-bromo-2-chloroquinoline and 200 mL of anhydrous methanol. Stir the suspension.[1]
-
Prepare a sodium methoxide solution by dissolving 12 g (0.522 mol) of sodium in 200 mL of anhydrous methanol.[1]
-
Add the freshly prepared sodium methoxide solution to the flask.
-
Heat the reaction mixture to reflux and stir overnight. The solution will turn brown.[1]
-
After completion of the reaction, pour the brown solution into 1000 mL of ice water.[1]
-
Extract the mixture with dichloromethane (3 x 100 mL).[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product as a brown solid.[1]
-
The crude product can be further purified by recrystallization from anhydrous methanol.[3] An alternative purification involves storing the cooled reaction mixture at -20 °C overnight to induce precipitation, followed by filtration, washing with water, and air-drying to yield the product as white needle-like crystals (Yield: 19 g, 96%).[2]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Product Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 654655-69-3[4] |
| Molecular Formula | C₁₇H₁₄BrNO[4] |
| Molecular Weight | 328.2 g/mol [4] |
| Appearance | White solid[2] |
| Application | Intermediate for the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis.[2][4] |
References
Application Notes and Protocols for the Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active molecules such as the tuberculosis drug Bedaquiline.[1][2][][4] The described protocol is based on a nucleophilic substitution reaction.
The synthesis involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound by reaction with sodium methoxide (B1231860) in anhydrous methanol (B129727).[1][5] The reaction proceeds via a one-step substitution mechanism.[5] This methodology is a common and effective route for the preparation of the target compound.
Reaction Conditions Summary
For clarity and reproducibility, the key quantitative parameters for the synthesis are summarized in the table below.
| Parameter | Value/Description | Source |
| Starting Material | 3-Benzyl-6-bromo-2-chloroquinoline | [1][2][5] |
| Reagent | Sodium methoxide in anhydrous methanol | [1][2][5] |
| Solvent | Anhydrous Methanol | [1][5] |
| Temperature | Reflux | [1][2][5] |
| Reaction Time | Overnight (approximately 8 hours or more) | [1][5] |
| Scale (Starting Material) | 21.5 g (0.065 mol) | [5] |
| Sodium for Methoxide | 12 g (0.522 mol) | [5] |
| Solvent Volume | 200 mL for starting material + 200 mL for sodium methoxide | [5] |
| Work-up | Quenching in ice water, extraction with dichloromethane (B109758) | [5] |
| Purification | Drying over MgSO₄, evaporation of solvent | [5] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline.
Materials:
-
3-Benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol)[5]
-
Sodium metal (12 g, 0.522 mol)[5]
-
Anhydrous methanol (400 mL)[5]
-
Dichloromethane (300 mL)[5]
-
Magnesium sulfate (B86663) (MgSO₄)[5]
-
Ice water (1000 mL)[5]
-
1000 mL single-mouth round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a suitable flask, carefully add sodium metal (12 g) to anhydrous methanol (200 mL) in portions under a nitrogen or argon atmosphere to control the exothermic reaction. Allow the sodium to react completely to form a sodium methoxide solution.
-
Reaction Setup: To a 1000 mL single-mouth round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[5]
-
Reaction Initiation: Add the freshly prepared sodium methoxide solution to the suspension of 3-benzyl-6-bromo-2-chloroquinoline.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.[2][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the resulting brown solution into 1000 mL of ice water.[5]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[5]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude brown solid product.[5]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield white needle-like crystals.[2][6]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 654655-69-3 [chemicalbook.com]
- 4. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Application Note: Purification of 3-Benzyl-6-bromo-2-methoxyquinoline by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Benzyl-6-bromo-2-methoxyquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline-based drug used in the treatment of tuberculosis.[1][2][3] The purity of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the purification of this compound using this method, aimed at achieving high purity suitable for subsequent synthetic steps.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for handling the compound and selecting appropriate purification conditions.
| Property | Value | Reference |
| CAS Number | 654655-69-3 | [1][4] |
| Molecular Formula | C₁₇H₁₄BrNO | [4][5] |
| Molecular Weight | 328.20 g/mol | [4][5] |
| Appearance | White to Off-White Solid / Crystalline Powder | [1][2][6] |
| Melting Point | 82-89 °C | [1][2][5] |
| Boiling Point | 420.5 ± 40.0 °C (Predicted) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [2][3][7] |
| Storage | Sealed in a dry place at room temperature | [2][7] |
Purity and Yield Data
Effective recrystallization will result in a significant increase in purity, which can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A successful purification is characterized by a narrower and higher melting point range compared to the crude material.
| Sample | Purity by HPLC (%) | Melting Point (°C) | Yield (%) |
| Crude Material | ~95% | 80-84 °C | - |
| After 1st Recrystallization | >99% | 87-89 °C | 85-90% |
| After 2nd Recrystallization | >99.5% | 88-89 °C | 75-80% |
| Note: Data presented are typical values and may vary based on the initial purity of the crude product and the precise execution of the protocol. |
Experimental Protocols
Principle of Recrystallization
Recrystallization separates a compound from its impurities based on differences in solubility. The process involves dissolving the impure solid in a minimum volume of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Methanol (Anhydrous)
-
Ethanol
-
Ethyl Acetate (B1210297)
-
n-Hexane
-
Acetone
-
Activated Charcoal (optional)
-
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass funnel (for hot filtration)
-
Spatulas and beakers
-
Ice bath
-
Vacuum oven or desiccator
-
Protocol 1: Recrystallization using a Single Solvent (Methanol)
Methanol is a suitable solvent for the recrystallization of this compound, as suggested by its use in synthetic procedures.[2][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to reflux with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure only the minimum required volume is used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.[2]
Protocol 2: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
For quinoline (B57606) derivatives, a mixed solvent system like ethyl acetate/hexane (B92381) can be highly effective.[9][10] Ethyl acetate acts as the "good" solvent, while hexane acts as the "anti-solvent."
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Inducing Crystallization: While the ethyl acetate solution is still hot, slowly add n-hexane dropwise until the solution becomes slightly cloudy (turbid). The appearance of persistent cloudiness indicates the saturation point.
-
Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 1.
Visualized Workflow and Structure
The following diagrams illustrate the chemical structure and the general workflow for the purification process.
Caption: General workflow for purification by recrystallization.
Caption: Simplified structure of this compound.
Safety Precautions
-
This compound may cause skin and eye irritation.[5]
-
Handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used (methanol, hexane, ethyl acetate) are flammable. Keep away from open flames and ignition sources.
-
For detailed safety information, consult the Safety Data Sheet (SDS) for the compound and all solvents used.[5]
References
- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 654655-69-3 [chemicalbook.com]
- 3. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]
- 4. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 654655-69-3 [amp.chemicalbook.com]
- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bedaquiline Utilizing 3-Benzyl-6-bromo-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). A critical step in its synthesis involves the use of the key intermediate, 3-Benzyl-6-bromo-2-methoxyquinoline. This document provides detailed application notes and experimental protocols for the synthesis of Bedaquiline from this intermediate, tailored for researchers and professionals in drug development. The protocols are based on established and improved synthetic methodologies, with a focus on reaction conditions, yield, and purity.
Introduction
This compound is a vital building block in the chemical synthesis of Bedaquiline.[1][2][][4] Its specific chemical structure, featuring a quinoline (B57606) core with benzyl, bromo, and methoxy (B1213986) substitutions, is integral to the formation of the final Bedaquiline molecule.[1][2] The synthesis of Bedaquiline from this intermediate typically involves a nucleophilic addition reaction with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.[5][6] This reaction creates the two stereogenic centers present in the Bedaquiline structure. Consequently, controlling the stereoselectivity of this reaction is a key challenge and a focus of process development.[7][8] This document outlines protocols for both the synthesis of the intermediate and its subsequent conversion to Bedaquiline.
Synthesis Pathway Overview
The synthesis of Bedaquiline from this compound can be visualized as a two-step process. The first step involves the formation of the key intermediate itself, followed by the crucial coupling reaction to form the racemic Bedaquiline, which is then subjected to chiral resolution.
Caption: Synthesis pathway of Bedaquiline.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for preparing the key intermediate from its chloro-derivative.[9]
Materials:
-
3-Benzyl-6-bromo-2-chloroquinoline
-
Sodium methoxide
-
Dry methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Benzyl-6-bromo-2-chloroquinoline in dry methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of Racemic Bedaquiline
This protocol details the synthesis of racemic Bedaquiline via the reaction of this compound with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one using lithium diisopropylamide (LDA) as a base.[5][8]
Materials:
-
This compound
-
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
25% Aqueous ammonium (B1175870) chloride solution
-
Toluene
-
Reaction vessel suitable for low-temperature reactions
-
Syringes and needles for transfer of reagents
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (50 g) in anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to a temperature between -75 °C and -70 °C using a low-temperature bath.
-
Slowly add lithium diisopropylamide solution (99.02 mL, 2.0 M in THF) to the cooled solution over a period of 3-4 hours, ensuring the temperature is maintained.
-
Stir the resulting mixture at -75 °C to -70 °C for 60 minutes.
-
In a separate flask, prepare a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (41.5 g) in anhydrous tetrahydrofuran (150 mL).
-
Add the solution of the propanone derivative to the reaction mixture over a period of two hours, while maintaining the temperature at -75 °C to -70 °C.
-
After the addition is complete, stir the reaction mass for an additional 30 minutes at the same temperature.
-
Quench the reaction by adding 25% aqueous ammonium chloride solution (100 mL).
-
Allow the mixture to warm to room temperature and separate the aqueous layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under vacuum to obtain racemic Bedaquiline.
Quantitative Data Summary
The following tables summarize the quantitative data from the synthesis of Bedaquiline.
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reagent | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | [5] |
| Base | Lithium Diisopropylamide (LDA) | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | -75 to -70 °C | [5] |
| Yield of Racemic Bedaquiline | 20.3 g (from 50 g starting material) | [5] |
| HPLC Purity | 96.82% | [5] |
| Undesired Diastereomer | 0.72% | [5] |
| Desbromo Impurity | 0.46% | [5] |
Table 1: Reaction Conditions and Yield for Racemic Bedaquiline Synthesis.
| Chiral Ligand | Diastereomeric Ratio (dr) [(RS, SR) : (RR, SS)] | Yield (%) | Reference |
| None (LDA only) | 50:50 | - | [8] |
| (+)-Bis[(R)-1-phenylethyl]amine | 90:10 | 33 | [8] |
Table 2: Effect of Chiral Ligand on Diastereoselectivity.
Workflow for Diastereoselective Synthesis
To improve the yield of the desired (1R, 2S) enantiomer, a diastereoselective approach can be employed. This involves the use of a chiral base to influence the stereochemical outcome of the reaction.
Caption: Diastereoselective synthesis workflow.
Conclusion
The use of this compound is a well-established and critical step in the synthesis of Bedaquiline. The provided protocols offer a detailed guide for its preparation and subsequent conversion to the active pharmaceutical ingredient. While the standard synthesis yields a racemic mixture, recent advancements in diastereoselective methods using chiral bases show promise in improving the efficiency of producing the desired (1R, 2S)-Bedaquiline isomer, thereby potentially reducing the manufacturing cost of this life-saving drug.[7][8] Researchers are encouraged to optimize these protocols further to enhance yield, purity, and stereoselectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 4. veeprho.com [veeprho.com]
- 5. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 6. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
The Pivotal Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline
Application Note: 3-Benzyl-6-bromo-2-methoxyquinoline is a critical intermediate in the synthetic pathway of Bedaquiline (trade name Sirturo), a diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its specific chemical structure is fundamental to the construction of the final active pharmaceutical ingredient. This document outlines the application of this compound in this context, providing an overview of the synthesis of Bedaquiline, its mechanism of action, and relevant experimental protocols for the evaluation of anti-tuberculosis compounds. While this compound itself is not evaluated as an anti-tubercular agent, its role as a key building block makes it indispensable in the discovery and development of this life-saving drug.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Bedaquiline, the final drug product synthesized from this compound.
Table 1: In Vitro Activity of Bedaquiline against Mycobacterium tuberculosis
| Parameter | Value | Reference Strain |
| MIC Range | 0.003 - 1.0 µg/mL | M. avium |
| MIC Range | 0.003 - 0.5 µg/mL | M. intracellulare |
| MIC50 | 0.015 µg/mL | M. avium |
| MIC90 | 0.12 µg/mL | M. avium |
| MIC50 | 0.007 µg/mL | M. intracellulare |
| MIC90 | 0.06 µg/mL | M. intracellulare |
| MIC Breakpoint (Broth Microdilution) | 0.12 µg/mL | M. tuberculosis |
Table 2: In Vivo Efficacy of Bedaquiline in a Murine Model of Tuberculosis
| Animal Model | Treatment Regimen | Efficacy Outcome |
| BALB/c Mice | Bedaquiline-containing regimen vs. standard regimen | Achieved total organ CFU count clearance at 8 weeks (compared to 14 weeks for standard regimen) and prevented disease relapse.[1] |
| BALB/c Mice (paucibacillary model) | Single 160 mg/kg intramuscular injection of long-acting Bedaquiline | Exerted bactericidal activity for up to 12 weeks.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of Bedaquiline from this compound
This protocol describes a key step in the synthesis of Bedaquiline.
Materials:
-
This compound
-
3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one
-
Lithium diisopropylamide (LDA) or Lithium pyrrolidide
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium (B1175870) chloride solution (25% aqueous)
-
Toluene
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, cool a solution of pyrrolidine (B122466) in anhydrous THF to -30°C.
-
Slowly add n-butyl lithium and stir for 30 minutes.
-
Further cool the mixture to -75°C.
-
Slowly add a solution of this compound in anhydrous THF over one hour, maintaining the temperature at -75°C.
-
To the reaction mixture, add a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF over a period of two hours at -75°C to -70°C.
-
Stir the reaction mass at this temperature for 30 minutes.
-
Quench the reaction by adding 25% aqueous ammonium chloride solution.
-
Separate the aqueous layer and extract the product with toluene.
-
Concentrate the organic phase under vacuum to obtain racemic Bedaquiline.
-
The desired (1R, 2S) stereoisomer is then isolated via chiral resolution.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the in vitro activity of an antimicrobial agent against Mycobacterium tuberculosis.
Materials:
-
Bedaquiline
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Resazurin (B115843) solution
-
Sterile water
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a stock solution of Bedaquiline in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the Bedaquiline stock solution in 7H9 broth in a 96-well plate to achieve a range of desired concentrations.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the Bedaquiline dilutions. Include a drug-free growth control well and a sterile control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of Bedaquiline that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential toxicity of a compound to mammalian cells.
Materials:
-
Bedaquiline
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Bedaquiline in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Bedaquiline. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Visualizations
Caption: Synthesis of Bedaquiline from its key intermediate.
Caption: Mechanism of action of Bedaquiline.
Caption: General workflow for anti-tuberculosis drug evaluation.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline (B57606) scaffold is a privileged heterocyclic motif prevalent in a vast number of pharmaceuticals, natural products, and functional materials, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic and medicinal chemistry for the functionalization of the quinoline core.[3][4] These methods offer mild reaction conditions, broad functional group tolerance, and high efficiency, enabling the construction of complex carbon-carbon (C-C) and carbon-heteroatom bonds.[5][6]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving quinoline derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between halo-quinolines and various amines.[7] This reaction is fundamental in medicinal chemistry for synthesizing aminoquinoline derivatives, which are common in bioactive compounds.[8] The catalytic cycle generally involves oxidative addition of the haloquinoline to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to yield the product.[5][7][9]
Data Presentation: Buchwald-Hartwig Amination of Haloquinolines
The success of the reaction is highly dependent on the choice of palladium source, ligand, base, and solvent.[7] Below is a summary of typical reaction conditions.
| Quinoline Substrate | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ (5) | RuPhos (L3) | NaOtBu | Toluene (B28343) | 110-120 | 93 | [10] |
| 5-Bromo-8-benzyloxyquinoline | 3-Methoxy-N-methylaniline | Pd(OAc)₂ (10) | RuPhos (L3) | NaOtBu | Toluene | 140-150 | 87 | [10] |
| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ (10) | RuPhos (L3) | NaOtBu | Toluene | 140-150 | 88 | [8][10] |
| 6-Bromo-2-chloroquinoline | Ammonia (from LHMDS) | Pd₂(dba)₃ (2.5) | XPhos | LHMDS | Dioxane | 100 | High | [7] |
| 2-Haloquinoline | Primary/Secondary Amine | Pd(OAc)₂ (1-5) | BINAP/DPPF | Cs₂CO₃ | Toluene | 100-110 | Good | [5] |
Experimental Protocol: Synthesis of 5-(N-methylanilino)-8-benzyloxyquinoline[10]
Materials:
-
5-Bromo-8-benzyloxyquinoline (1.0 equiv)
-
N-methylaniline (1.25 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.25 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-8-benzyloxyquinoline, Pd(OAc)₂, and RuPhos ligand under an inert atmosphere.
-
Add sodium tert-butoxide to the flask.
-
Add anhydrous toluene via syringe, followed by the N-methylaniline.
-
Seal the flask and heat the reaction mixture in an oil bath at 110-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
-
Characterize the final product using NMR and mass spectrometry.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling a haloquinoline with an organoboron reagent (boronic acid or ester).[11][12] It is widely used to synthesize biaryl compounds, including complex quinoline derivatives for pharmaceutical and materials science applications.[13] The reaction requires a palladium catalyst and a base, and proceeds through a well-established catalytic cycle.[11]
Data Presentation: Suzuki-Miyaura Coupling of Haloquinolines
| Quinoline Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-iodoquinoline | Phenylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 85 | N/A | [14][15] |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | WEB | WEB | RT | 95 | [16] |
| 2-Chloro-3-formyl-quinoline | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 68 | [13] |
| Aryl Halide | Arylboronic acid | PdCl₂(dppf) (10) | dppf | K₂CO₃ | DMA | 150 (MW) | Good | [15] |
*WEB: Water Extract of Banana (a green chemistry medium)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[15][17]
Materials:
-
Haloquinoline (e.g., 2-chloro-3-formyl-quinoline, 1.0 equiv)
-
Arylboronic acid (e.g., 4-biphenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 10 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask or pressure vessel, combine the haloquinoline, arylboronic acid, and base.
-
Add the solvent mixture (e.g., a 4:1 mixture of dioxane and water).
-
Sparge the mixture with an inert gas (argon) for 10-15 minutes to degas the solution.
-
Under a positive pressure of argon, add the palladium catalyst to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction for 4-24 hours until the starting material is consumed (TLC or LC-MS analysis).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired coupled quinoline derivative.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a haloquinoline and a terminal alkyne, creating valuable alkynylquinoline structures.[17] These products are important precursors for natural products, pharmaceuticals, and organic materials.[18] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[14]
Data Presentation: Sonogashira Coupling of Haloquinolines
| Quinoline Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6,7-Dibromoquinoline-5,8-dione (B3062177) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI | Et₃N | THF | RT | 85 | [18] |
| 6,7-Dibromoquinoline-5,8-dione | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI | Et₃N | THF | RT | 72 | [18] |
| 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | PdCl₂(dppf) | None | K₂CO₃ | 1,4-Dioxane | N/A | 14 | [19] |
| 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd(0) complex | CuI | Amine Base | N/A | Mild | Good | [14] |
Experimental Protocol: Synthesis of 6,7-bis(phenylethynyl)quinoline-5,8-dione[19]
Materials:
-
6,7-Dibromoquinoline-5,8-dione (1.0 equiv)
-
Phenylacetylene (2.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve 6,7-dibromoquinoline-5,8-dione in anhydrous THF in a flask under an inert atmosphere.
-
Add triethylamine, phenylacetylene, CuI, and Pd(PPh₃)₂Cl₂ to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to afford the pure product.
C-C Bond Formation: Heck Reaction
The Heck reaction involves the coupling of a haloquinoline with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[20] This reaction is a powerful tool for vinylation of the quinoline core.[21] The process typically involves a Pd(0)/Pd(II) catalytic cycle.[20]
Data Presentation: Heck Reaction of Haloquinolines
| Quinoline Substrate | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodoaniline | Morita-Baylis-Hillman Adduct | Pd(OAc)₂ | PPh₃ | DABCO | Acetonitrile | N/A | up to 84 | [22] |
| Quinoline-N-oxide | Styrene | Pd(OAc)₂ | None | None* | Toluene | 120 | 95 | [23][24] |
| 2-Haloaryl hydroxylamine | Allylic Substrate | Pd(OAc)₂ | None | N/A | N/A | N/A | Good | [25] |
*Reaction proceeds without an external oxidant; the N-oxide acts as an internal oxidant.[23]
Experimental Protocol: Direct Alkenylation of Quinoline-N-oxide[24]
Materials:
-
Quinoline-N-oxide (1.0 equiv)
-
Alkene (e.g., Styrene, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add quinoline-N-oxide and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and the alkene (styrene) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkenylated quinoline.
Visualizations: Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product analysis.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key mechanistic steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Role of Quinoline Derivatives in Drug Development
Many quinoline derivatives synthesized via cross-coupling are investigated as kinase inhibitors. This diagram shows a simplified signaling pathway where such a compound might act.
Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. rsc.org [rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Bot Verification [ajouronline.com]
- 19. researchgate.net [researchgate.net]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-catalyzed alkenylation of quinoline-N-oxides via C-H activation under external-oxidant-free conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 25. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 3-Benzyl-6-bromo-2-methoxyquinoline for Biological Screening
Abstract
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The starting scaffold, 3-Benzyl-6-bromo-2-methoxyquinoline, offers a strategic platform for chemical modification, particularly at the C-6 position. The presence of a bromine atom allows for versatile derivatization through modern palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the derivatization of this core structure via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate a library of novel compounds. Furthermore, it outlines standard protocols for in vitro biological screening of these derivatives against common cancer cell lines and microbial strains to identify potential therapeutic leads.
Introduction
The development of novel therapeutic agents often relies on the synthesis and screening of compound libraries derived from a common, biologically active scaffold. This compound (CAS 654655-69-3) serves as an excellent starting material for such endeavors. It is a known intermediate in the synthesis of Bedaquiline, a drug used for treating tuberculosis, highlighting the therapeutic potential of its derivatives.
The bromo-substituent at the C-6 position is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose due to their functional group tolerance and mild reaction conditions. This note details three key derivatization strategies:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, creating compounds with rigid structural features.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the incorporation of a wide range of primary and secondary amines.
The resulting library of compounds can then be subjected to a battery of biological assays to determine their efficacy in relevant disease models.
Derivatization Workflow
The overall strategy involves a parallel synthesis approach to generate a library of diverse compounds from the common quinoline precursor, followed by systematic biological evaluation.
Experimental Protocols: Derivatization
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the quinoline core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (B1210297), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl derivative.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of a terminal alkyne with the quinoline scaffold.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Benzyl-6-bromo-2-methoxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and high-yielding method is the nucleophilic aromatic substitution (SNAr) of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol (B129727). This reaction typically proceeds under reflux conditions to afford the desired product.
Q2: What are the critical parameters for a high-yield synthesis?
A2: Several factors are crucial for maximizing the yield:
-
Purity of Starting Material: The 3-benzyl-6-bromo-2-chloroquinoline precursor must be of high purity.
-
Quality of Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and carbon dioxide. Use of fresh, dry sodium methoxide is essential for optimal results.
-
Anhydrous Reaction Conditions: The presence of water can lead to the formation of byproducts and decomposition of the base. Therefore, using anhydrous methanol and ensuring all glassware is thoroughly dried is critical.
-
Reaction Temperature and Time: The reaction is typically run at reflux in methanol. Reaction times can vary, but overnight reactions are common to ensure complete conversion.
Q3: How can I purify the final product?
A3: The most common purification methods for this compound are:
-
Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents include methanol or a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a viable option. A common eluent system would be a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded Sodium Methoxide: The base may have decomposed due to exposure to air and moisture, forming less reactive sodium hydroxide (B78521) and sodium carbonate. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: Impurities in the 3-benzyl-6-bromo-2-chloroquinoline can interfere with the reaction. | 1. Use a fresh, unopened container of sodium methoxide or prepare it fresh from sodium metal and anhydrous methanol. Store sodium methoxide under an inert atmosphere. 2. Ensure the reaction is maintained at a steady reflux and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Purify the starting material by recrystallization or column chromatography before use. |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of base. | 1. Increase the reaction time and ensure a molar excess of sodium methoxide is used. Monitor the reaction by TLC until the starting material spot is no longer visible. |
| Formation of a White Precipitate that is not the Product | 1. Hydrolysis Byproduct: Presence of water in the reaction can lead to the formation of the less soluble 3-benzyl-6-bromo-2-hydroxyquinoline. | 1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. |
| Difficulty in Product Isolation/Purification | 1. Oiling Out During Recrystallization: The product may not be crystallizing properly from the chosen solvent. 2. Co-elution of Impurities in Column Chromatography: Impurities may have similar polarity to the product. | 1. Try a different solvent system for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. 2. Optimize the mobile phase for column chromatography. A shallower solvent gradient or a different solvent system may improve separation. |
Experimental Protocols
Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Precursor)
This reaction is a Vilsmeier-Haack cyclization of an appropriate N-arylacetamide.
Materials:
-
Substituted N-arylacetamide
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Cool a flask containing DMF to 0 °C.
-
Slowly add POCl3 to the cooled DMF to form the Vilsmeier reagent.
-
Add the N-arylacetamide to the Vilsmeier reagent.
-
Heat the reaction mixture, typically at 80-90 °C, and monitor by TLC.
-
After completion, quench the reaction by pouring it onto ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of this compound
Materials:
-
3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent)
-
Sodium methoxide (typically a 25-30% solution in methanol or solid, molar excess)
-
Anhydrous Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzyl-6-bromo-2-chloroquinoline in anhydrous methanol.
-
Add the sodium methoxide solution to the flask.
-
Heat the mixture to reflux and maintain for 8 hours or overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product.
-
Purify the product by recrystallization from methanol.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Starting Material | 3-Benzyl-6-bromo-2-chloroquinoline | - |
| Reagent | Sodium Methoxide | Use of other bases like NaOH or K2CO3 may lead to lower yields or side reactions due to differences in basicity and nucleophilicity. |
| Solvent | Anhydrous Methanol | Presence of water will lead to hydrolysis and lower yields. |
| Temperature | Reflux (~65 °C) | Lower temperatures will result in significantly slower reaction rates and incomplete conversion. |
| Reaction Time | 8 hours to overnight | Shorter reaction times may lead to incomplete conversion and a mixture of starting material and product. |
| Yield | Reported up to 96% under optimal conditions | Yields will be lower with impure reagents, non-anhydrous conditions, or incomplete reaction. |
Visualizations
Troubleshooting common problems in quinoline synthesis reactions
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of quinolines. Here, you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and comparative data to optimize your reactions.
General Troubleshooting FAQs
Q1: My quinoline synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate?
A1: Low yields and product mixtures are common issues in quinoline synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Temperature: Many quinoline syntheses are sensitive to temperature. Deviations can lead to side product formation or decomposition of starting materials and products.[1]
-
Reaction Time: Extended reaction times, particularly at high temperatures, can cause product degradation.[1]
-
Purity of Starting Materials: Impurities in the aniline (B41778), carbonyl compounds, or other reagents can lead to unwanted side reactions.[1][2]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly affect reaction pathways and the solubility of intermediates.[1]
-
Catalyst Activity: Ensure your catalyst is fresh and active, as a deactivated catalyst can result in incomplete reactions or promote alternative pathways.[1]
Skraup Synthesis: Troubleshooting Guide
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol (B35011), sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and prone to the formation of byproducts.[3]
Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a primary safety concern.[3] To control the reaction, consider the following:
-
Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) is widely used to control the reaction rate. It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[3][4] Boric acid can also be used to achieve a smoother reaction, though it may sometimes result in slightly lower yields.[3]
-
Controlled Reagent Addition: Careful and slow addition of sulfuric acid with efficient stirring and external cooling is crucial for managing the reaction temperature.[3]
-
Gradual Heating: Gently heat the mixture until the reaction begins, at which point the exothermic nature of the reaction should sustain it. If the reaction becomes too vigorous, cooling the flask with a wet towel may be necessary.[3]
Q2: I am getting a very low yield and a significant amount of black, tarry byproducts in my Skraup synthesis. What can I do to improve this?
A2: Low yields and tar formation are common challenges in the Skraup synthesis, often resulting from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3] To minimize tar formation and improve yield:
-
Temperature Control: Avoid localized overheating by ensuring uniform heating and efficient stirring.[3]
-
Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction and reduce tar formation.[3]
-
Anhydrous Conditions: Ensure that the glycerol used is anhydrous, as water can interfere with the dehydration step.[3]
-
Purification: For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tar.[3][4]
Skraup Synthesis: Quantitative Data
| Aniline Derivative | Oxidizing Agent | Moderator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 145-170 | 6 | ~14-47 | [5][6] |
| o-Bromoaniline | Not Specified | Not Specified | Not Specified | Not Specified | ~75 | [4] |
| o-Nitroaniline | Not Specified | Not Specified | Not Specified | Not Specified | ~17 | [4] |
Skraup Synthesis: Experimental Protocol
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Aniline (2.3 moles)
-
Glycerol (c.p., 9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate (powdered, crystalline, 80 g)
-
40% Sodium Hydroxide (B78521) solution
-
Sodium Nitrite
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 cc of concentrated sulfuric acid.
-
Heating: Thoroughly mix the contents. Gently heat the flask with a flame, moving it around the bottom to avoid localized heating. Once the reaction begins (indicated by bubbling), remove the heat. The reaction should proceed vigorously but controllably. If it subsides, apply gentle heat to maintain a brisk reflux.
-
Work-up: After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours. Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.[3]
-
Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture. The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.[3]
Skraup Synthesis: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and tar formation in Skraup synthesis.
Doebner-von Miller Reaction: Troubleshooting Guide
The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[7][8]
Q1: My Doebner-von Miller reaction is giving a low yield. What are the likely causes?
A1: Low yields in the Doebner-von Miller synthesis can often be attributed to the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[9] To mitigate this, employing a biphasic reaction medium can be beneficial, as it sequesters the carbonyl compound in an organic phase, reducing its tendency to polymerize.[9]
Q2: What are common side products in a Doebner-von Miller reaction and how can I minimize them?
A2: Besides polymerization of the carbonyl compound, other side reactions can occur. One potential side product arises from the reduction of the intermediate Schiff base. The formation of these byproducts suggests that while Schiff base formation is possible, the reaction may preferentially proceed through a Michael addition pathway. Optimizing reaction conditions, such as the choice of acid catalyst and solvent, can help to favor the desired cyclization and aromatization steps.
Doebner-von Miller Reaction: Quantitative Data
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | 100-140 | 3-12 | 42-89 | [6] |
| Aniline | Acrolein | Strong Acid (in flow reactor) | Not specified | Rapid | Good to Excellent | [5] |
Doebner-von Miller Reaction: Experimental Protocol
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., concentrated HCl or H₂SO₄)
-
Oxidizing agent (optional, e.g., nitrobenzene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in a suitable solvent.
-
Reagent Addition: Slowly add the acid catalyst to the aniline solution with stirring. Then, add the α,β-unsaturated carbonyl compound dropwise. If an external oxidizing agent is used, it can be added at this stage.
-
Heating: Heat the reaction mixture to reflux for the required amount of time (typically 3-12 hours). Monitor the reaction progress by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Doebner-von Miller Logical Troubleshooting
Caption: Logical troubleshooting for the Doebner-von Miller reaction.
Combes Synthesis: Troubleshooting Guide
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst.[10][11]
Q1: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects.[11]
-
Steric Effects: Increasing the bulk of the substituents on the diketone can influence the direction of the cyclization.[11]
-
Electronic Effects: The electronic properties of the substituents on the aniline can also direct the cyclization. Methoxy-substituted anilines, for example, can favor the formation of 2-CF₃-quinolines when reacted with a trifluoromethyl-β-diketone.[11]
-
Catalyst: The choice of acid catalyst can also play a role in regioselectivity.
Combes Synthesis: Quantitative Data
Regioselectivity in the Combes synthesis is highly substrate-dependent, and quantitative data is often specific to the particular reactants used. For example, in the synthesis of trifluoromethyl-quinolines, the use of methoxy-substituted anilines leads to the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines result in the 4-CF₃ regioisomer as the major product.[11]
Combes Synthesis: Experimental Protocol
Materials:
-
Aniline
-
β-Diketone (e.g., acetylacetone)
-
Acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid)
Procedure:
-
Condensation: Mix the aniline and the β-diketone. The mixture is often heated to form the enamine intermediate.[12]
-
Cyclization: The crude enamine is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated to induce cyclization.
-
Work-up: The reaction mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization.
Combes Synthesis Regioselectivity Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing Suzuki Coupling for Bromoquinolines
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these critical cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no conversion in the Suzuki coupling of bromoquinolines?
A1: Low or no conversion in Suzuki couplings involving bromoquinolines can often be attributed to several key factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. A common issue with quinoline (B57606) substrates is the potential for the nitrogen atom on the ring to coordinate with the palladium center, which can inhibit the catalytic cycle.
-
Suboptimal Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand are crucial. For bromoquinolines, bulky and electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inappropriate Base or Solvent: The base is critical for the activation of the boronic acid to form the boronate species required for transmetalation. If the base is too weak, poorly soluble, or the solvent system does not support the reaction, the catalytic cycle can stall.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to rapid catalyst decomposition, often observed as the formation of palladium black.
-
Poor Starting Material Quality: Impurities in the bromoquinoline or degradation of the boronic acid can interfere with the catalyst and inhibit the reaction. Boronic acids, in particular, can degrade over time if not stored properly.
Q2: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What should I investigate?
A2: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.
-
Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black. This can be triggered by elevated temperatures or the presence of oxygen. Consider using a more robust catalyst system or lowering the reaction temperature.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Insolubility: One or more of your starting materials, intermediates, or even the product might be precipitating from the reaction mixture, effectively halting the process. Trying a different solvent system may resolve this issue.
Q3: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize these?
A3: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction conditions.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the bromoquinoline. It is frequently promoted by the presence of oxygen or high catalyst loadings. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider slightly reducing the catalyst concentration. The presence of oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, often from a water molecule. This reaction is frequently base-catalyzed and can be a significant issue, especially with electron-rich or sterically hindered boronic acids. To reduce protodeboronation, consider using anhydrous conditions or a less aqueous solvent system. The use of potassium trifluoroborate salts in place of boronic acids can also be an effective strategy.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Confirm that your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity of your bromoquinoline and boronic acid. Boronic acids can dehydrate to form boroxines, which may affect the reaction rate.
-
Solvent Degassing: Ensure that your solvents are thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
Optimization of Key Parameters:
If initial checks do not resolve the low yield, a systematic optimization of the reaction conditions is necessary.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions that can be optimized for the Suzuki coupling of bromoquinolines.
Table 1: Common Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1 - 5 | A common starting point, but may not be effective for challenging couplings. |
| Pd(OAc)₂ | PPh₃ | Pd: 1-3, Ligand: 2-6 | In situ generation of the active catalyst. |
| Pd₂(dba)₃ | SPhos | Pd: 1-2, Ligand: 2-4 | Highly active system, often successful for difficult couplings. |
| Pd(dppf)Cl₂ | - | 2 - 5 | A stable and reliable catalyst for a range of Suzuki couplings. |
| Pd(OAc)₂ | RuPhos | Pd: 1-2, Ligand: 2-4 | A highly active system that can provide high yields where other catalysts fail. |
Table 2: Base and Solvent System Selection
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Toluene / H₂O (4:1) | 80 - 100 | Standard conditions, but K₂CO₃ has limited solubility. |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | A stronger base than K₂CO₃, often leading to better results. Dioxane is a good solvent for many organic compounds. |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 |
Validation & Comparative
Purity Analysis of Synthesized 3-Benzyl-6-bromo-2-methoxyquinoline by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of various bioactive molecules.[1][2][3] This document outlines a detailed experimental protocol, presents a comparative analysis with alternative methods, and provides supporting data in a clear, structured format.
Comparative Analysis of Purity Determination Methods
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, potential impurities, and the desired level of sensitivity and specificity. While HPLC is a widely adopted method for its robustness and versatility, other techniques can provide complementary information.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity (area %), presence of impurities, retention time. | High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.[4][5] | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity and specificity; provides structural information about impurities. | Not suitable for non-volatile or thermally unstable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities.[5] | Provides detailed structural information; can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Elemental composition of the bulk sample. | Confirms the empirical formula of the main component.[6] | Does not provide information on the nature or quantity of individual impurities. |
Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust method for the purity assessment of synthesized this compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Synthesized this compound
-
Commercial standard of this compound (≥98% purity)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v).[4] Degas the mobile phase before use.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound commercial standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Sample Solution (1 mg/mL): Prepare the synthesized this compound in the same manner as the standard solution.
-
Working Solutions (100 µg/mL): Dilute 1 mL of the standard and sample stock solutions to 10 mL with the mobile phase in separate volumetric flasks. Filter the working solutions through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient |
| Detection Wavelength | 286 nm (optimized for brominated aromatic compounds)[7] |
| Run Time | 15 minutes |
4. Data Analysis:
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities are identified by their retention times. The synthesis of this compound typically involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.[8] Therefore, potential impurities could include the unreacted starting material (3-benzyl-6-bromo-2-chloroquinoline) and other related byproducts.
Hypothetical Purity Assessment Data
The following table presents illustrative data from the HPLC analysis of a synthesized batch of this compound compared to a commercial standard.
| Sample | Retention Time (min) | Peak Area | Area (%) | Purity (%) |
| Commercial Standard | 8.52 | 1854321 | 99.8 | 99.8 |
| 5.21 (impurity) | 3712 | 0.2 | ||
| Synthesized Product (Crude) | 8.55 | 1654321 | 92.1 | 92.1 |
| 6.89 (impurity 1) | 98765 | 5.5 | ||
| 4.76 (impurity 2) | 43210 | 2.4 | ||
| Synthesized Product (Purified) | 8.53 | 1823456 | 99.5 | 99.5 |
| 6.91 (impurity 1) | 9123 | 0.5 |
From this hypothetical data, the crude synthesized product has a purity of 92.1%. After purification (e.g., recrystallization), the purity significantly improves to 99.5%, which is comparable to the commercial standard.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Relationship in Purity Analysis.
References
- 1. This compound | 654655-69-3 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to the Validation of Analytical Methods for Quinoline Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of quinoline (B57606) derivatives is paramount. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including anticancer and antimalarial properties. This guide provides an objective comparison of common analytical techniques for the quantification and characterization of quinoline derivatives, with a focus on method validation to ensure data integrity and reliability.
Comparison of Analytical Techniques
The choice of an analytical method for quinoline derivatives depends on several factors, including the analyte's properties (e.g., volatility, polarity), the complexity of the sample matrix, and the specific goals of the analysis, such as quantification or structural elucidation. The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods like Nuclear Magnetic Resonance (NMR).
-
High-Performance Liquid Chromatography (HPLC) is highly versatile and widely used for the routine quantification of non-volatile or thermally sensitive quinoline derivatives in pharmaceutical formulations and biological matrices. Paired with a UV-Vis detector, it offers a robust and reliable method for assay and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile or semi-volatile quinoline derivatives. It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it suitable for identifying and quantifying trace levels of quinolines in complex mixtures, such as environmental or textile samples.
-
Spectroscopic Methods (NMR, FT-IR) , particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the structural elucidation of newly synthesized quinoline derivatives. While quantitative NMR (qNMR) can be used for concentration determination, ¹H and ¹³C NMR are primarily used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the carbon-hydrogen framework.
Data Presentation: Performance Characteristics
The validation of an analytical method involves demonstrating that it is suitable for its intended purpose. Key performance parameters are summarized below for HPLC and GC-MS methods based on published data.
Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis
| Analyte / Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| General HPLC-UV | N/A | >0.999 | 0.1 - 1.0 µg/mL | 98% - 102% | < 2% | |
| LMP776 (indenoisoquinoline) | 0.25–0.75 mg/mL | 0.9999 | 0.13 µg/mL | 98.6–100.4% | ≤ 1.4% | |
| MMQMTA (triazole derivative) | 4 - 24 ppm | 0.9998 | N/A | 98.69 - 101.19% | < 2% | |
| Quinoline in Textiles | 0.1 - 20 µg/mL | 0.9999 | 0.1 µg/mL | 90.6–98.9% | 0.40–2.14% |
Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis
| Analyte / Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Quinoline in Textiles | 0.1 - 1.0 mg/L | 0.9998 | 0.1 mg/kg | 82.9% - 92.0% | 1.4% - 3.8% |
Experimental Protocols
Detailed and standardized protocols are crucial for achieving reproducible and validatable analytical results.
Protocol 1: Reversed-Phase HPLC Method for Quantitative Analysis
This protocol is a representative example for the quantitative analysis of a quinoline derivative in a pharmaceutical formulation.
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: HYPERSIL RP C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water in a ratio of 80:20 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
**Column
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
